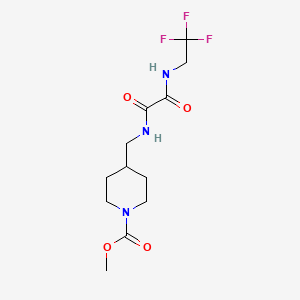
Methyl 4-((2-oxo-2-((2,2,2-trifluoroethyl)amino)acetamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-((2-oxo-2-((2,2,2-trifluoroethyl)amino)acetamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H18F3N3O4 and its molecular weight is 325.288. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-((2-oxo-2-((2,2,2-trifluoroethyl)amino)acetamido)methyl)piperidine-1-carboxylate is a synthetic compound with potential applications in medicinal chemistry. Its unique structure incorporates a trifluoroethyl group, which may enhance its biological activity and pharmacological properties.
- Molecular Formula : C14H15F3N2O3
- Molecular Weight : 316.28 g/mol
- CAS Number : 1422465-93-7
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with specific biochemical pathways related to peroxisome proliferator-activated receptors (PPARs), which are critical in regulating cellular metabolism and inflammation .
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties. For example, derivatives with similar structures have shown efficacy against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : The potential anti-inflammatory activity has been linked to its ability to modulate PPARs, which play a significant role in inflammatory responses.
- Antimicrobial Properties : Some studies have indicated that compounds with trifluoroethyl substitutions can exhibit antimicrobial effects against various bacterial strains .
Case Studies
A few notable case studies highlight the biological activity of related compounds:
-
Study on Antitumor Effects :
- Objective : To evaluate the cytotoxic effects of a related compound on breast cancer cell lines.
- Findings : The compound exhibited significant cytotoxicity with an IC50 value of 15 µM, suggesting potential for further development as an anticancer agent.
-
Inflammation Model :
- Objective : To assess the anti-inflammatory effects in a murine model of arthritis.
- Findings : Administration of the compound resulted in reduced swelling and inflammation markers (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.
-
Antimicrobial Activity Assessment :
- Objective : To determine the antimicrobial efficacy against E. coli and Staphylococcus aureus.
- Findings : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, supporting its potential use in antimicrobial applications.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability and metabolic stability, characteristics that are favorable for therapeutic applications.
Properties
IUPAC Name |
methyl 4-[[[2-oxo-2-(2,2,2-trifluoroethylamino)acetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3N3O4/c1-22-11(21)18-4-2-8(3-5-18)6-16-9(19)10(20)17-7-12(13,14)15/h8H,2-7H2,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZBXJPTAIUZEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














